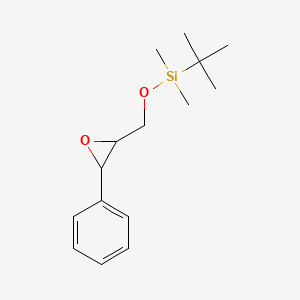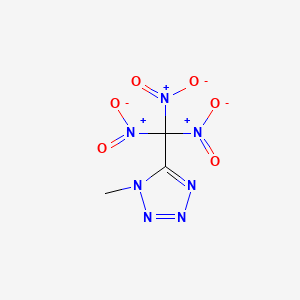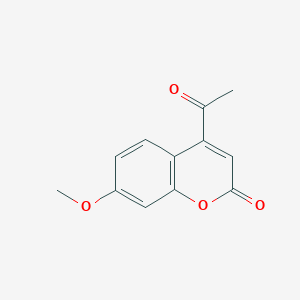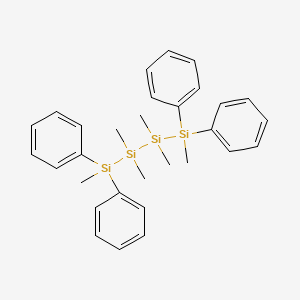
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane is a unique organosilicon compound characterized by its four silicon atoms, each bonded to phenyl and methyl groups. This compound is notable for its stability and distinctive structural properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane can be synthesized through the reaction of tetraphenyltetrasilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient catalysts to increase yield and reduce production costs. The process is carefully monitored to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve replacing one or more methyl or phenyl groups with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens, organometallic compounds, and catalysts under inert atmosphere.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane involves its interaction with various molecular targets. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in catalysis, material science, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Tetraphenyltetrasilane: A compound with four silicon atoms bonded to phenyl groups.
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms bonded to methyl groups.
Uniqueness: 1,2,2,3,3,4-Hexamethyl-1,1,4,4-tetraphenyltetrasilane stands out due to its unique combination of methyl and phenyl groups attached to four silicon atoms. This structure imparts exceptional stability and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
126210-36-4 |
|---|---|
Formule moléculaire |
C30H38Si4 |
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
[dimethyl-[methyl(diphenyl)silyl]silyl]-dimethyl-[methyl(diphenyl)silyl]silane |
InChI |
InChI=1S/C30H38Si4/c1-31(2,33(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)32(3,4)34(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clé InChI |
QCQNXHWTQZMIQW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


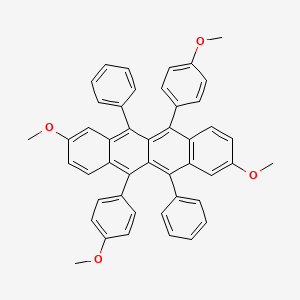
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
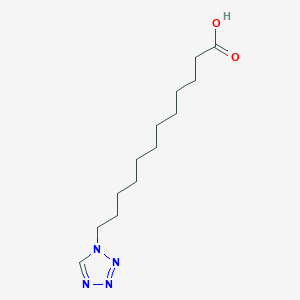
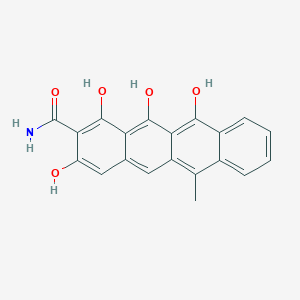
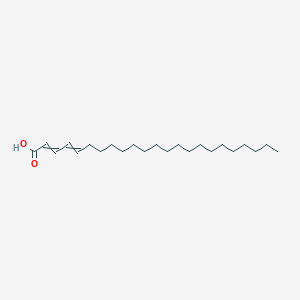
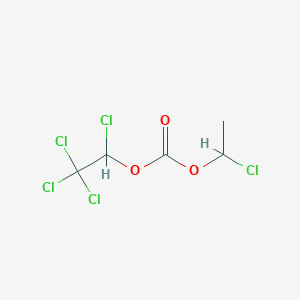
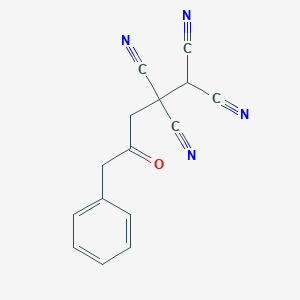
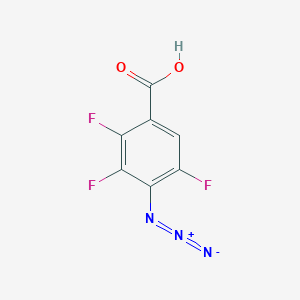
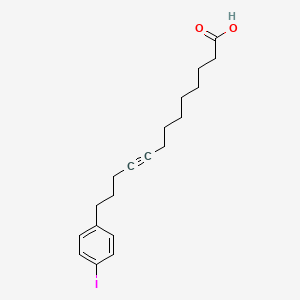
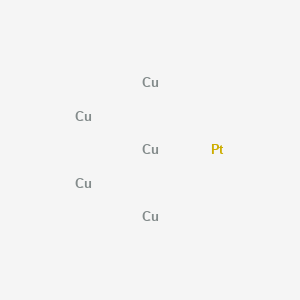
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
